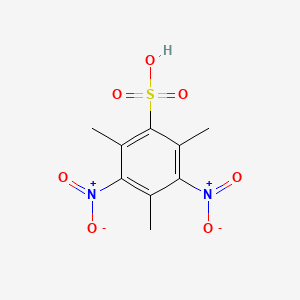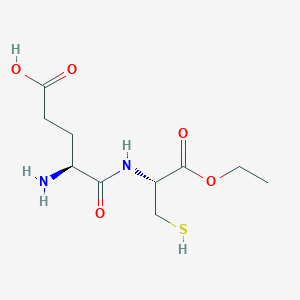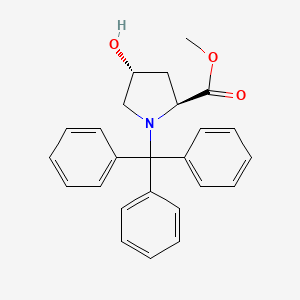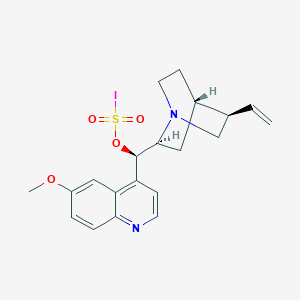![molecular formula C8H14O3 B13817183 [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral centers, making it an interesting subject for stereochemistry studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate typically involves the reaction of an epoxide with an acetic acid derivative. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial applications due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs flow microreactor systems for the synthesis of esters. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavoring agents, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme mechanisms and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester with similar structural features but different functional properties.
Methyl butyrate: Another ester used in flavoring and fragrance applications.
Isopropyl acetate: Known for its use as a solvent in coatings and inks
Uniqueness
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is unique due to its chiral centers and epoxide ring, which confer distinct reactivity and stereochemical properties. These features make it valuable in asymmetric synthesis and stereochemical studies.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8-7(11-8)4-10-6(3)9/h5,7-8H,4H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
QJIPJNXAJBICEZ-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H](O1)COC(=O)C |
SMILES canónico |
CC(C)C1C(O1)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)






